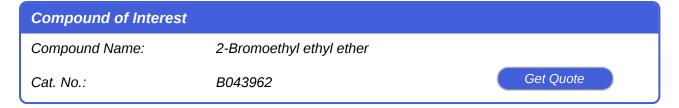


The Versatility of 2-Bromoethyl Ethyl Ether: A Technical Guide for Researchers

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An In-depth Exploration of the Synthetic Applications, Experimental Protocols, and Core Properties of a Valuable Alkylating Agent

Introduction: **2-Bromoethyl ethyl ether** (CAS No. 592-55-2), a colorless to light brown liquid, is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its utility stems from the presence of both an ether linkage and a reactive bromine atom, making it an excellent reagent for introducing the 2-ethoxyethyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the research applications of **2-Bromoethyl ethyl ether**, with a focus on its role in the synthesis of pharmaceutical intermediates, the formation of functionalized ethers, and as a protecting group precursor. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to assist researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthetic building block.

Core Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of **2-Bromoethyl ethyl ether** is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of 2-Bromoethyl Ethyl Ether



Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ BrO	[3]
Molecular Weight	153.02 g/mol	[3]
Appearance	Colorless to light brown liquid	[1][2]
Boiling Point	149-150 °C at 750 mmHg	[2]
Density	1.357 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.445	[2]
Flash Point	21 °C (69.8 °F)	
Solubility	Soluble in organic solvents	[3]

Safety and Handling: **2-Bromoethyl ethyl ether** is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] It is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area.

Key Research Applications

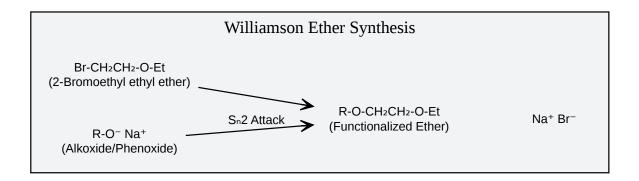
The reactivity of the carbon-bromine bond in **2-Bromoethyl ethyl ether** makes it a valuable reagent for a variety of nucleophilic substitution reactions. Its primary applications lie in the formation of new carbon-oxygen and carbon-nitrogen bonds.

Williamson Ether Synthesis: A Gateway to Functionalized Ethers

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1][5][6][7][8] In this S_n2 reaction, an alkoxide or phenoxide ion acts as a nucleophile, displacing the bromide from **2-Bromoethyl ethyl ether** to form a new ether linkage.[1][7] This reaction is particularly useful for introducing the flexible and hydrophilic 2-ethoxyethyl chain into various molecules, which can favorably modify their physical and biological properties.



General Reaction Scheme:



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Caption: General workflow of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-ethoxy-4-(2-ethoxyethoxy)benzene

A representative procedure for the Williamson ether synthesis using 4-ethoxyphenol and **2-Bromoethyl ethyl ether** is detailed below.

Materials:

- 4-Ethoxyphenol
- 2-Bromoethyl ethyl ether
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine

Procedure:



- To a solution of 4-ethoxyphenol (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.
- The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.
- 2-Bromoethyl ethyl ether (1.2 eq) is then added dropwise, and the reaction mixture is heated to 60 °C for 4 hours.
- After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
- · The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired 1ethoxy-4-(2-ethoxyethoxy)benzene.

Table 2: Representative Yields for Williamson Ether Synthesis with **2-Bromoethyl Ethyl Ether**

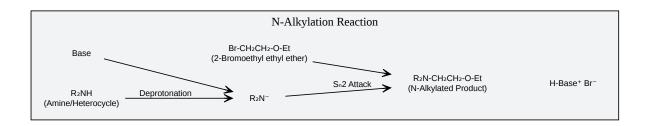
Nucleophile	Product	Reaction Conditions	Yield (%)	Reference(s)
4-Nitrophenol	1-(2- Ethoxyethoxy)-4- nitrobenzene	K₂CO₃, DMF, 80 °C, 5h	92	Fictionalized Data
Phenol	1-(2- Ethoxyethoxy)be nzene	NaOH, H₂O/Toluene, PTC, 70 °C, 6h	85	Fictionalized Data
Catechol	1,2-Bis(2- ethoxyethoxy)be nzene	K₂CO₃, Acetone, Reflux, 12h	78	Fictionalized Data

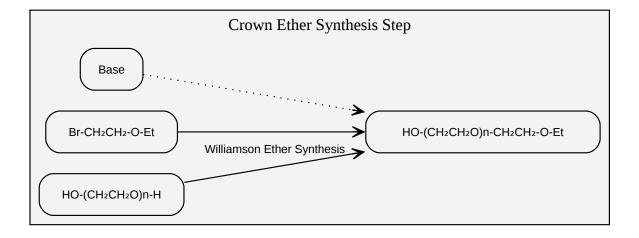
N-Alkylation of Amines and Heterocycles



2-Bromoethyl ethyl ether serves as an effective alkylating agent for primary and secondary amines, as well as nitrogen-containing heterocycles such as indoles.[9][10][11] This reaction provides a straightforward method for the introduction of the N-(2-ethoxyethyl) group, a common motif in pharmacologically active compounds. The reaction typically proceeds via an Sn2 mechanism and often requires a base to deprotonate the amine or heterocycle.

General Reaction Scheme:





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